3,5-Difluoro-4-methylbenzaldehyde
Overview
Description
3,5-Difluoro-4-methylbenzaldehyde: is an organic compound with the molecular formula C8H6F2O . It is a derivative of benzaldehyde, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 3 and 5 positions, and a methyl group is attached at the 4 position. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method for synthesizing 3,5-Difluoro-4-methylbenzaldehyde involves the Grignard reaction.
Industrial Production Methods: Industrial production of this compound often involves large-scale Grignard reactions or halogenation processes, optimized for high yield and purity. These methods are designed to be cost-effective and scalable for commercial applications .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3,5-Difluoro-4-methylbenzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.
Major Products Formed:
Oxidation: 3,5-Difluoro-4-methylbenzoic acid.
Reduction: 3,5-Difluoro-4-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: 3,5-Difluoro-4-methylbenzaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor in the synthesis of biologically active molecules. It is used in the development of drugs targeting specific enzymes or receptors .
Industry: The compound is utilized in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in the manufacture of polymers and advanced materials .
Mechanism of Action
The mechanism of action of 3,5-Difluoro-4-methylbenzaldehyde in biological systems involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of certain enzymes, affecting biochemical pathways. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
- 2,3-Difluoro-4-methylbenzaldehyde
- 2,6-Difluoro-3-methylbenzaldehyde
- 3,5-Difluoro-4-methoxybenzaldehyde
Comparison: 3,5-Difluoro-4-methylbenzaldehyde is unique due to the specific positioning of the fluorine atoms and the methyl group, which influences its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different physical and chemical properties, such as boiling point, solubility, and reactivity in substitution reactions .
Biological Activity
3,5-Difluoro-4-methylbenzaldehyde is an aromatic aldehyde that has gained attention in recent years due to its potential biological activities. This compound is characterized by the presence of fluorine atoms, which can influence its interactions with biological targets, enhancing its efficacy in various applications, particularly in medicinal chemistry.
Chemical Structure and Properties
The chemical formula for this compound is . Its structure consists of a benzene ring substituted with two fluorine atoms at the 3 and 5 positions and a methyl group at the 4 position, along with an aldehyde functional group. The presence of fluorine enhances lipophilicity and metabolic stability, making it a valuable candidate for drug development.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Level |
---|---|---|
Staphylococcus aureus | 32 µg/mL | Moderate |
Escherichia coli | 16 µg/mL | High |
Pseudomonas aeruginosa | 64 µg/mL | Low |
Studies have shown that the compound's activity is comparable to standard antibiotics like ampicillin, indicating its potential as a therapeutic agent in treating bacterial infections .
Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for its anticancer effects. It has demonstrated cytotoxicity against several cancer cell lines through mechanisms that may involve the induction of apoptosis and inhibition of cell proliferation.
Table 2: Cytotoxicity Against Cancer Cell Lines
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa | 10 | Apoptosis induction |
MCF-7 | 15 | Cell cycle arrest |
A549 | 12 | Inhibition of proliferation |
The compound's ability to induce apoptosis in cancer cells suggests it could be further developed as a chemotherapeutic agent .
The biological activity of this compound is believed to stem from its interaction with specific molecular targets within cells. The fluorine atoms may enhance binding affinity to enzymes or receptors involved in critical cellular pathways. For instance, it may inhibit key enzymes responsible for cell survival and proliferation, thereby promoting apoptosis in cancer cells .
Case Studies
Several studies have explored the potential applications of this compound in drug development:
- Antimicrobial Efficacy : A study conducted by Cheng et al. (2024) demonstrated that the compound exhibited potent antibacterial activity against clinical isolates of E. coli and S. aureus, outperforming traditional antibiotics in some cases .
- Anticancer Research : Research published in the Journal of Medicinal Chemistry highlighted its effectiveness against breast cancer cell lines, where it was found to significantly reduce cell viability through mechanisms involving cell cycle disruption and apoptosis induction .
Properties
IUPAC Name |
3,5-difluoro-4-methylbenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O/c1-5-7(9)2-6(4-11)3-8(5)10/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLTPLXSUIQZOTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1F)C=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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